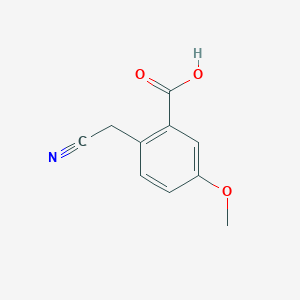![molecular formula C11H12N4O B13760360 6-(Pyrrolidin-1-yl)imidazo[1,2-b]pyridazine-2-carbaldehyde CAS No. 1184920-25-9](/img/structure/B13760360.png)
6-(Pyrrolidin-1-yl)imidazo[1,2-b]pyridazine-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Pyrrolidin-1-yl)imidazo[1,2-b]pyridazine-2-carbaldehyde is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a pyrrolidine ring fused to an imidazo[1,2-b]pyridazine core, with an aldehyde functional group at the 2-position. The presence of these functional groups and the heterocyclic core makes it a versatile scaffold for the development of various pharmacologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Pyrrolidin-1-yl)imidazo[1,2-b]pyridazine-2-carbaldehyde typically involves multi-step reactions starting from readily available precursorsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Optimization of reaction parameters and the use of efficient purification techniques are crucial to ensure the quality and consistency of the product .
Análisis De Reacciones Químicas
Types of Reactions
6-(Pyrrolidin-1-yl)imidazo[1,2-b]pyridazine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyridazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-(Pyrrolidin-1-yl)imidazo[1,2-b]pyridazine-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and catalysts.
Mecanismo De Acción
The mechanism of action of 6-(Pyrrolidin-1-yl)imidazo[1,2-b]pyridazine-2-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
6-Anilino imidazopyridazine: Known for its activity as a kinase inhibitor.
6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino)imidazo pyridazine: Exhibits improved metabolic stability compared to other derivatives.
Uniqueness
6-(Pyrrolidin-1-yl)imidazo[1,2-b]pyridazine-2-carbaldehyde is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in medicinal chemistry .
Propiedades
Número CAS |
1184920-25-9 |
|---|---|
Fórmula molecular |
C11H12N4O |
Peso molecular |
216.24 g/mol |
Nombre IUPAC |
6-pyrrolidin-1-ylimidazo[1,2-b]pyridazine-2-carbaldehyde |
InChI |
InChI=1S/C11H12N4O/c16-8-9-7-15-10(12-9)3-4-11(13-15)14-5-1-2-6-14/h3-4,7-8H,1-2,5-6H2 |
Clave InChI |
PVWQVRSVPZSJBS-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)C2=NN3C=C(N=C3C=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(E)-[4-(diethylamino)phenyl]methylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione](/img/structure/B13760284.png)



![5-[(4-chlorophenyl)sulfanylmethyl]-2,4-dioxo-1H-pyrimidine-6-carboxamide](/img/structure/B13760305.png)








